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Compound of Interest |

Compound Name: 3-methyl-N-phenylbenzamide
CAS No.: 23099-05-0
Cat. No.: B1597401
Get Quote
. J

This technical guide provides a comprehensive analysis of the spectroscopic data for the
organic compound 3-methyl-N-phenylbenzamide (C14H13NO). The information presented
herein is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document delves into the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the
structural elucidation of the molecule.

Introduction to 3-methyl-N-phenylbenzamide

3-methyl-N-phenylbenzamide, also known as m-toluanilide, is an amide derivative of benzoic
acid. Its molecular structure consists of a benzoyl group substituted with a methyl group at the
meta position, and the amide nitrogen is bonded to a phenyl group. The accurate
characterization of this compound is crucial for its identification, purity assessment, and
understanding its chemical behavior in various applications. Spectroscopic techniques are
indispensable tools for achieving this detailed molecular characterization.

Key Molecular Properties:
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Property Value

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol [1][2]
CAS Number 23099-05-0[2]
Melting Point 125-126 °C[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-
hydrogen framework of a molecule. Both *H and *3C NMR are essential for the structural
confirmation of 3-methyl-N-phenylbenzamide.

'H NMR Spectroscopy

Experimental Protocol:

A sample of 3-methyl-N-phenylbenzamide is dissolved in a deuterated solvent, typically
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds), containing a small
amount of tetramethylsilane (TMS) as an internal standard. The *H NMR spectrum is then
acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Interpretation of the tH NMR Spectrum:

The *H NMR spectrum of 3-methyl-N-phenylbenzamide is expected to exhibit distinct signals

corresponding to the different types of protons in the molecule. Based on the structure and data
from similar compounds such as N-phenylbenzamide and 4-methyl-N-phenylbenzamide[3], the
following peaks can be predicted:

o Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between &
8.0 and 10.5 ppm. The chemical shift of this proton is highly dependent on the solvent and
concentration.

e Aromatic Protons: The spectrum will show a complex multiplet pattern in the aromatic region
(6 7.0 - 8.0 ppm) corresponding to the nine aromatic protons on the two phenyl rings. These
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can be further broken down:
o The protons on the N-phenyl ring will likely appear as a set of multiplets.

o The protons on the 3-methylbenzoyl ring will also present as a series of multiplets. The
presence of the methyl group will influence the chemical shifts of the adjacent aromatic
protons.

o Methyl Protons (-CHs): A sharp singlet corresponding to the three protons of the methyl
group is expected in the upfield region, typically around & 2.4 ppm.

Predicted *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.0-10.0 brs 1H N-H
~7.1-7.9 m 9H Ar-H
~2.4 S 3H -CHs

13C NMR Spectroscopy

Experimental Protocol:

The 13C NMR spectrum is typically acquired using the same sample prepared for 'H NMR
analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a
single peak for each unique carbon atom.

Interpretation of the 13C NMR Spectrum:

The 13C NMR spectrum will provide information on the number of unique carbon environments
in the molecule. For 3-methyl-N-phenylbenzamide, a total of 12 distinct carbon signals are
expected in the aromatic and amide region, plus one for the methyl group. The predicted
chemical shifts are based on data from related benzamide structures[3][4].
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e Carbonyl Carbon (C=0): The amide carbonyl carbon is expected to appear as a singlet in
the downfield region, typically around & 166-168 ppm.

e Aromatic Carbons: The twelve aromatic carbons will give rise to a series of peaks in the
range of & 120-140 ppm. The carbon attached to the methyl group and the carbons of the N-
phenyl ring will have distinct chemical shifts.

o Methyl Carbon (-CHs): The methyl carbon will appear as a singlet in the upfield region,
typically around & 21 ppm.

Predicted 3C NMR Data:

Chemical Shift (6, ppm) Assighment
~167 C=0
~120 - 140 Ar-C
~21 -CHs

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum of solid 3-methyl-N-phenylbenzamide can be obtained using the KBr pellet
method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Interpretation of the IR Spectrum:

The IR spectrum provides valuable information about the functional groups present in the
molecule. Key absorption bands expected for 3-methyl-N-phenylbenzamide include:

e N-H Stretching: A sharp peak in the region of 3300-3500 cm~? corresponds to the N-H
stretching vibration of the amide group.

e C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically
observed above 3000 cm~, while aliphatic C-H stretching from the methyl group will appear
just below 3000 cm™1,
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e C=0 Stretching (Amide | band): A strong, sharp absorption band in the region of 1650-1680
cm~1is characteristic of the carbonyl (C=0) stretching vibration in an amide.

* N-H Bending (Amide Il band): An absorption band around 1510-1550 cm~1 is attributed to
the N-H bending vibration coupled with C-N stretching.

e C=C Stretching (Aromatic): Multiple peaks in the 1400-1600 cm~1 region are due to the
carbon-carbon stretching vibrations within the aromatic rings.

e C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings will cause strong
absorptions in the 690-900 cm~1 region, which can be indicative of the substitution pattern.

Predicted IR Data:

Wavenumber (cm~—?) Intensity Assignment

~3350 Strong, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1660 Strong, Sharp C=0 Stretch (Amide I)
~1530 Strong N-H Bend (Amide II)
~1400-1600 Medium-Strong Aromatic C=C Stretch
~690-900 Strong Aromatic C-H Bend

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry is performed by introducing a small amount of the sample into a mass
spectrometer. Electron lonization (EIl) is a common method for volatile compounds, which will
cause fragmentation of the molecule.

Interpretation of the Mass Spectrum:
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The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its
fragments.

e Molecular lon Peak (M*): The molecular ion peak is expected at an m/z value corresponding
to the molecular weight of the compound, which is 211.

e Fragment lons: Fragmentation of 3-methyl-N-phenylbenzamide is expected to occur at the
amide bond. Common fragments would include the benzoyl cation (m/z 105) and the 3-
methylbenzoyl cation (m/z 119). The presence of the N-phenyl group would also lead to
characteristic fragments. For comparison, the mass spectrum of the isomer N-methyl-N-
phenylbenzamide also shows a molecular ion peak at m/z 211[5].

Predicted Mass Spectrometry Data:

m/z Possible Fragment

211 [M]* (Molecular lon)

119 [CH3CsH4COJ*

105 [CeHsCOJ*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*
Visualizations

Molecular Structure

Caption: Molecular structure of 3-methyl-N-phenylbenzamide.

Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of 3-methyl-N-phenylbenzamide.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous
characterization of 3-methyl-N-phenylbenzamide. The predicted spectroscopic data, based
on the known behavior of similar compounds and fundamental principles of spectroscopy, align
to confirm the structure. This guide serves as a valuable resource for scientists requiring
detailed spectroscopic information for this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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